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Introduction Pluronic® F127 (PF-127), also known as Poloxamer 407, is a triblock copolymer
consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a
PEO-PPO-PEO structure.[1] One of its most remarkable properties is the ability to undergo
reversible thermal gelation in aqueous solutions.[2] At concentrations of 20% (w/w) or higher,
PF-127 solutions exist as free-flowing liquids at low temperatures (e.g., 4-5°C) and transform
into a viscous, semi-solid gel at physiological temperatures (around 37°C).[2][3] This "smart"
behavior makes PF-127 an attractive vehicle for controlled drug delivery systems, as it can be
easily injected as a liquid, which then forms a gel depot in situ, releasing the entrapped
therapeutic agent over a prolonged period.[4][5] These hydrogels are biocompatible, non-toxic,
and have been explored for various administration routes, including parenteral, topical, and
ocular.[1][6]

The release of drugs from the PF-127 hydrogel matrix is a complex process governed by
several factors, including the physicochemical properties of the drug, the concentration of the
polymer, and the presence of additives. Understanding and controlling these parameters is
critical for designing formulations with desired release profiles.

Mechanism of Gelation and Drug Release
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The thermogelling behavior of Pluronic F127 is driven by temperature-dependent changes in
micellar packing. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer
exists as individual units (unimers). As the temperature increases, the PPO block becomes
dehydrated and hydrophobic, leading to the self-assembly of unimers into spherical micelles
with a hydrophobic PPO core and a hydrophilic PEO corona.[1][7] At the sol-gel transition
temperature, these micelles become so numerous that they pack tightly into ordered structures
(e.g., body-centered cubic), causing a significant increase in viscosity and the formation of a
hydrogel.[8]

Drug release from the PF-127 hydrogel matrix primarily occurs through two mechanisms:

 Diffusion: The drug molecules diffuse through the aqueous channels present within the
three-dimensional network of the hydrogel.[9]

o Erosion/Dissolution: The hydrogel matrix itself gradually erodes or dissolves in the
surrounding aqueous medium, releasing the entrapped drug.[6][8]

For many drugs, the release kinetics are a combination of both diffusion and erosion, and can
often be described by zero-order or Higuchi models.[6][9][10]

Diagram 1: Sol-gel transition and drug release mechanism of Pluronic F127 hydrogels.

Factors Influencing Release Kinetics

The drug release profile from PF-127 hydrogels can be modulated by altering various
formulation parameters.

Pluronic F127 Concentration

Increasing the polymer concentration leads to a denser micellar network, higher viscosity, and
a stronger gel structure. This, in turn, hinders both drug diffusion and matrix erosion, resulting
in a slower and more sustained release.[3][11]

Table 1: Effect of Pluronic F127 Concentration on Drug Release
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Concentration .
Drug Observation Reference
Change (% wiv)

Cumulative release
after 8 hours

Naltrexone (NTX) 20% to 35% [3]
decreased from

~80% to ~50%.

Decreased diffusion
Piroxicam 20% to 30% rate with increasing [11]

PF-127 concentration.

| Paclitaxel (PTX) | 18% to 27% (drug-free gel) | Gel dissolution rate significantly decreased
with increasing PF-127 concentration. |[8] |

Initial Drug Loading

The initial amount of drug loaded into the hydrogel can also affect the release rate. Higher drug
loading can create a steeper concentration gradient, potentially leading to a faster initial
release. However, some studies show that a higher loading amount can decrease the
cumulative release rate over an extended period.[12]

Table 2: Effect of Initial Drug Loading on Cumulative Release

Initial Loading .
Drug Observation Reference
Change

| Honokiol (HK) | Increased from 1 mg to 2 mg in the same gel volume | Cumulative release
rate over 14 days decreased from 62.1% to 51.0%. |[12] |

pH of the Polymeric Solution

The pH of the medium can influence the release of ionizable drugs and the stability of the
hydrogel itself. For naltrexone, a formulation prepared at pH 7.4 exhibited the slowest drug
release rate compared to formulations at pH 5.5 and 8.5.[3]

Incorporation of Additives and Polymer Modification
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To further tailor the release profile and improve the mechanical properties of PF-127 hydrogels,
they can be combined with other polymers or excipients.[1] These modifications can create
stronger networks, introduce new interactions, and significantly slow down drug release.

Table 3: Effect of Additives and Modifications on Release Kinetics

Modification Model Drug Observation Reference

Drug release rate

. . from the HA-
Grafting with . .

. . Cisplatin, grafted hydrogel
Hyaluronic Acid . [13][14]
(HA) Carboplatin was slower than

from the pure PF-
127 hydrogel.
Chitosan increased
the gelation time and
Addition of Chitosan provided a more
Dexamethasone ) [5]
(CS) sustained release

compared to PF-127

alone.

Liposomal gel
exhibited a longer
Paclitaxel (PTX) drug-release period [8][15]
compared to a
standard PF-127 gel.

Incorporation of

Liposomes

| Addition of Silk Fibroin (SF) | Dexamethasone | P-S hydrogels showed slower release kinetics
compared to pure PF-127, attributed to the barrier effect of inter-micellar packing. |[1] |

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of drug-
loaded Pluronic F127 hydrogels.

Diagram 2: Experimental workflow for preparing and testing Pluronic F127 hydrogels.
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Protocol 1: Preparation of Drug-Loaded PF-127 Hydrogel
(Cold Method)

This is the most common method for preparing PF-127 hydrogels, leveraging its higher
solubility at lower temperatures.[3][8]

Materials:

Pluronic® F127 powder

Phosphate-buffered saline (PBS), pH 7.4 (or other appropriate buffer)

Active Pharmaceutical Ingredient (API)

Magnetic stirrer and stir bar

Refrigerator or cold room (4-5°C)

Glass vials

Procedure:

¢ Chill the required volume of agueous solution (e.g., PBS) to 4-5°C.

» Weigh the desired amount of Pluronic F127 powder to achieve the target concentration (e.g.,
2.0 g for 10 mL of a 20% w/v solution).

o Place the chilled solution on a magnetic stirrer in a cold environment (e.g., in a refrigerator).

» Slowly and gradually add the PF-127 powder to the vortex of the stirring solution to prevent
clumping.[5]

o Continue stirring gently until the polymer is completely dissolved and the solution is clear.
This may take several hours to overnight.[8]

e Once a clear solution is obtained, weigh the required amount of the APl and add it to the cold
polymer solution.
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» Continue stirring at low speed in the cold until the drug is fully dissolved.

o Store the final drug-loaded solution at 4°C until use.

Protocol 2: In Vitro Drug Release Study (Membrane-less
Method)

This method measures drug release directly from the gel-liquid interface, which can be more
representative of an in vivo depot than methods using a dialysis membrane.[3][12]

Materials:

Drug-loaded PF-127 hydrogel solution (prepared as in Protocol 1)

Release medium (e.g., PBS, pH 7.4), pre-warmed to 37°C

Incubator shaker set to 37°C

Glass tubes or vials (e.g., 4 mL EP tubes)

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Pipette a precise volume (e.g., 1 mL) of the cold drug-loaded hydrogel solution into the
bottom of each tube.[8]

o Place the tubes in an incubator at 37°C and allow the solution to form a firm gel. This
typically takes 10-15 minutes.

e Once gelation is complete, carefully add a precise volume (e.g., 1 mL) of the pre-warmed
release medium on top of the gel layer.[12]

o Place the tubes in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100
rpm).[12]

o At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the entire volume of
the release medium (the supernatant) for analysis.
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» Immediately replace it with an equal volume of fresh, pre-warmed release medium to
maintain sink conditions.

e Analyze the concentration of the drug in the collected samples using a validated analytical
method.

o Calculate the cumulative amount and percentage of drug released at each time point using
the following equation[12]: Q = CnVt + VsZCn-1 Where Q is the cumulative amount of drug
released, Cn is the drug concentration at time t, Vt is the total volume of the release medium,
and Vs is the volume of the sample removed at each interval.

Protocol 3: Characterization of Sol-Gel Transition
Temperature

The tube inversion method is a simple and widely used technique to determine the sol-gel
transition temperature.[16]

Materials:

e Hydrogel solution

e Sealed vials (e.g., 4 mL)

o Thermostatically controlled water bath

Procedure:

Place 1-2 mL of the hydrogel solution into a sealed vial.

Immerse the vial in a water bath at a low temperature (e.g., 4°C) for at least 15 minutes.

Gradually increase the temperature of the water bath in small increments (e.g., 1-2°C).

Allow the sample to equilibrate for 5-10 minutes at each new temperature.

After equilibration, remove the vial and invert it 180°.
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» The sol-gel transition temperature is recorded as the temperature at which the solution no
longer flows upon inversion within a set time (e.g., 30-60 seconds).[12]

Kinetic Modeling

To understand the mechanism of drug release, the data from in vitro release studies are often
fitted to mathematical models:

o Zero-Order Kinetics: Describes a system where the release rate is constant over time,
independent of concentration. This is often seen when matrix erosion is the dominant
mechanism.[6][8]

» First-Order Kinetics: Describes release where the rate is proportional to the amount of drug
remaining in the matrix.[17]

» Higuchi Model: Describes release from a matrix system based on Fickian diffusion. It relates
the cumulative drug release to the square root of time.[9]

» Korsmeyer-Peppas Model: A semi-empirical model that helps to elucidate the release
mechanism (Fickian diffusion, anomalous transport, or case-Il transport).[18]

Studies have shown that release from PF-127 hydrogels can follow different models depending
on the specific formulation and drug, with many systems fitting well to zero-order or Higuchi
kinetics.[6][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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